molecular formula C12H17NO B14823464 3-Cyclopropoxy-2-isopropylaniline CAS No. 1243456-37-2

3-Cyclopropoxy-2-isopropylaniline

Cat. No.: B14823464
CAS No.: 1243456-37-2
M. Wt: 191.27 g/mol
InChI Key: UBDFXYYTJBCJSE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(propan-2-yl)aniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-2-(propan-2-yl)aniline typically involves the reaction of 3-cyclopropoxy aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetone or ethanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3-cyclopropoxy-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(propan-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-Cyclopropoxy-2-(propan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

1243456-37-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-ylaniline

InChI

InChI=1S/C12H17NO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3

InChI Key

UBDFXYYTJBCJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC2CC2)N

Origin of Product

United States

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